2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide
Description
Its synthesis involves multi-step routes, including iodination and coupling reactions, as demonstrated in analogous protocols for ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate intermediates . The core structure features a fused dioxolane-quinoline system, with a tosyl (p-toluenesulfonyl) group at position 7 and an N-(o-tolyl)acetamide moiety at position 5. These substituents likely influence its physicochemical properties, such as solubility and metabolic stability, and may modulate biological activity through interactions with target proteins or enzymes.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-7-9-18(10-8-16)35(31,32)24-13-28(14-25(29)27-20-6-4-3-5-17(20)2)21-12-23-22(33-15-34-23)11-19(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGORYNNGJRXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo and tosyl groups. The final step involves the acylation of the quinoline derivative with o-tolyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-[2-(6-Oxo-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl)pyridin-3-yl]acetamide (Compound 11c, )
- Core: [1,3]Dioxolo[4,5-g]quinoline with a pyridin-3-yl acetamide group.
- Key Differences : Replaces the tosyl group with a pyridine ring, altering electronic properties. The pyridine moiety may enhance hydrogen-bonding capacity compared to the hydrophobic tosyl group in the target compound.
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide ()
- Core: [1,3]Dioxolo[4,5-g]quinazoline, a nitrogen-enriched variant of the target compound's quinoline core.
- Key Differences: Incorporates a 1,2,4-oxadiazole substituent, which is electron-deficient and may improve metabolic resistance.
- Molecular Weight : 477.477 g/mol, significantly higher than the target compound due to the oxadiazole and quinazoline components .
Analogues with Varying Heterocyclic Cores
7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a, )
- Core : Chromen-8-one fused with a dioxolane ring.
- Key Differences : Lacks the acetamide substituent but includes a benzylidene group at position 6. This planar structure may facilitate intercalation into DNA or hydrophobic protein pockets.
- Activity: Demonstrates potent cytotoxicity against breast cancer cell lines (IC₅₀ < 10 µM for MCF-7), suggesting the chromenone core enhances anticancer activity .
2-{6,8-Dioxo-7-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}-N-(4-methoxyphenyl)acetamide (E843-0221, )
- Core : Quinazoline with a phenyl-oxadiazole substituent.
- Key Differences : The 4-methoxyphenyl acetamide group increases hydrophilicity compared to the o-tolyl group in the target compound. The oxadiazole moiety may enhance binding to enzymes like PARP or kinases .
Substituent-Driven Comparisons
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide ()
- Structure: Shares the N-(o-tolyl)acetamide group but lacks the quinoline core.
- Key Differences: The acetylphenoxy group introduces a ketone functionality, which may increase reactivity toward nucleophiles. Its lower molecular weight (283.32 g/mol) suggests better bioavailability than the target compound .
Data Table: Key Properties of Target Compound and Analogues
Biological Activity
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide (CAS No. 902291-67-2) is a complex organic compound belonging to the quinoline family. Its diverse structural features suggest potential applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 490.5 g/mol. The compound's structure includes a quinoline core, a dioxole moiety, and an acetamide group, which are essential for its biological activity (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.5 g/mol |
| CAS Number | 902291-67-2 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Intercalation : It has potential to intercalate into DNA strands, disrupting replication and transcription processes.
- Protein Interaction : The compound might bind to protein active sites, affecting cellular signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines.
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In Vitro Cytotoxicity : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and others. Results indicated significant growth inhibition at varying concentrations (Table 2).
The GI50 values (the concentration required to inhibit cell growth by 50%) were determined for each cell line, demonstrating the compound's potency.
Cell Line Concentration (µM) Cell Viability (%) MCF-7 10 <47 MCF-7 25 ~30 PC3 15 ~56 - Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the downregulation of key proteins involved in cell survival pathways such as Hsp90 client proteins (e.g., HER2 and Raf-1) .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting cytokine production in macrophages and other immune cells.
Case Studies
A notable study involved the application of this compound in a xenograft model of breast cancer in nude mice. The results showed that treatment with the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
(Basic)
Methodological Answer:
The synthesis involves multi-step reactions:
Core Formation: Cyclization of quinoline precursors under acidic conditions (e.g., H2SO4) to construct the dioxoloquinoline scaffold .
Tosylation: Reaction with tosyl chloride (1.2–1.5 eq) in dichloromethane (DCM) at 0–5°C, monitored by TLC (Rf 0.3 in hexane/EtOAc 3:1) .
Acetamide Coupling: Nucleophilic substitution using N-(o-tolyl)acetamide in DMF with K2CO3 (2.5 eq) at 80°C for 12–24 hours .
Optimization Tips:
- Use iterative reagent addition to improve yields (60–75%) .
- Purify via silica gel chromatography (5–20% MeOH/DCM gradient) .
Which spectroscopic techniques are critical for structural characterization, and what key signatures confirm the structure?
(Basic)
Methodological Answer:
- 1H/13C NMR (CDCl3):
- Tosyl group: δ 2.4 (CH3), 7.3–7.8 ppm (aromatic protons) .
- Dioxoloquinoline: δ 5.9–6.1 ppm (dioxole protons) .
- o-Tolyl acetamide: δ 8.2–8.5 ppm (amide NH), δ 2.2 ppm (methyl) .
- HRMS: Molecular ion [M+H]+ at m/z 533.1578 (C27H23N2O6S) .
- IR Spectroscopy: Stretches at 1680–1720 cm⁻¹ (C=O) .
What in vitro assays are recommended for initial biological activity screening?
(Basic)
Methodological Answer:
- Anticancer: NCI-60 cell line panel with GI50 determination via MTT assays (72-hour exposure) .
- Antimicrobial: Broth microdilution against S. aureus (ATCC 29213) and C. albicans (SC5314), with MIC values compared to standard controls .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR using ADP-Glo™) with IC50 thresholds <10 μM .
How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution?
(Advanced)
Methodological Answer:
- Hammett Analysis: Tosyl group (σp +0.78) activates the quinoline core, increasing reactivity toward amines/thiols .
- Kinetic Studies: Second-order rate constants (k2 = 0.15–0.3 M⁻¹s⁻¹) in DMF at 80°C, measured via 19F NMR .
- Steric Effects: o-Tolyl group delays reactions (24–48 hours vs. 12 hours for para-substituted analogs) .
How can computational and experimental discrepancies in bioactivity data be resolved?
(Advanced)
Methodological Answer:
Docking Re-evaluation: Adjust protonation states (Epik, pH 7.4) and solvation models (GBSA vs. PBSA) .
Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) for targets with conflicting IC50 values .
Meta-Analysis: Apply SVM models to cross-reference PubChem bioactivity data (AID 1347683) .
Which computational methods predict metabolic stability and toxicity?
(Advanced)
Methodological Answer:
- CYP450 Metabolism: StarDrop’s WhichP450™ identifies vulnerable sites (e.g., para to dioxolo group) .
- Toxicity Prediction: LeadScope Model Applier evaluates Ames test mutagenicity and hepatotoxicity .
- MD Simulations: Desmond (100 ns runs) validates metabolite-protein adduct stability (R² >0.85 vs. microsomal data) .
How does isotopic labeling clarify the dioxoloquinoline ring formation mechanism?
(Advanced)
Methodological Answer:
- 13C-Labeling: 85% incorporation at C-2 confirms [4+2] cycloaddition (vs. stepwise etherification) .
- 15N-Labeling: <2% nitrogen scrambling supports a non-ionic transition state .
- DFT Calculations: B3LYP/6-31G* shows a 22 kcal/mol activation barrier for the concerted pathway .
What crystallographic techniques determine polymorphic forms and their bioavailability impact?
(Advanced)
Methodological Answer:
- SCXRD: Resolves N-H···O=C H-bonding (d ≈1.9 Å) between acetamide and dioxolo oxygen .
- PXRD: Identifies Form I/II via Rietveld refinement (χ² <5) .
- Bioavailability: Form II (solubility 3.2 mg/mL in FaSSIF) shows 2.3× higher AUC0-24 in rats than Form I .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
